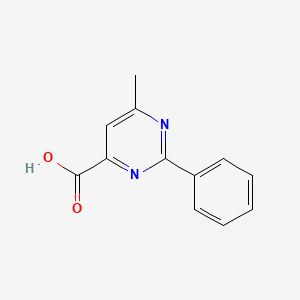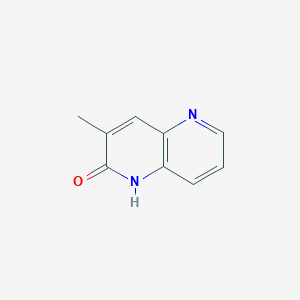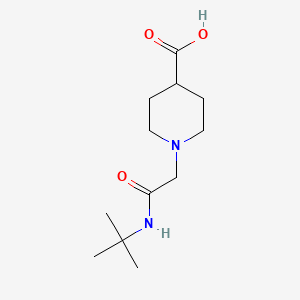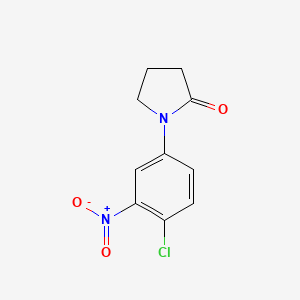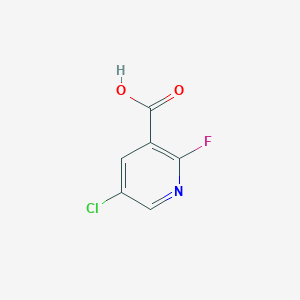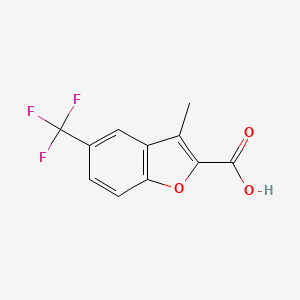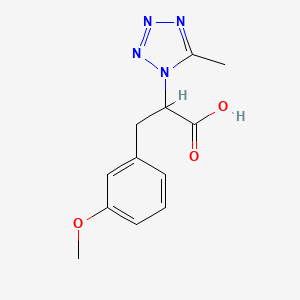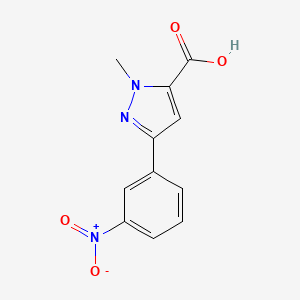![molecular formula C10H7F6NO2 B1461044 2,2,2-trifluoroethyl N-[2-(trifluoromethyl)phenyl]carbamate CAS No. 1087788-47-3](/img/structure/B1461044.png)
2,2,2-trifluoroethyl N-[2-(trifluoromethyl)phenyl]carbamate
Overview
Description
“2,2,2-trifluoroethyl N-[2-(trifluoromethyl)phenyl]carbamate” is a chemical compound with the CAS Number: 1087788-47-3 . It has a molecular weight of 287.16 . The IUPAC name for this compound is 2,2,2-trifluoroethyl 2-(trifluoromethyl)phenylcarbamate . It is a powder at room temperature .
Synthesis Analysis
While specific synthesis methods for “2,2,2-trifluoroethyl N-[2-(trifluoromethyl)phenyl]carbamate” were not found, there are general methods for synthesizing N-trifluoromethyl analogues of amides and related carbonyl compounds . This strategy relies on the operationally simple preparation of bench-stable carbamoyl fluoride building blocks, which can be readily diversified to the corresponding N–CF3 amides, carbamates, thiocarbamates, and ureas .Molecular Structure Analysis
The InChI code for this compound is 1S/C10H7F6NO2/c11-9(12,13)5-19-8(18)17-7-4-2-1-3-6(7)10(14,15)16/h1-4H,5H2,(H,17,18) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . It has a molecular weight of 287.16 . More specific physical and chemical properties were not found in the search results.Scientific Research Applications
Environmental Remediation and Pesticide Degradation
Degradation Studies of Carbamates : Carbamates, including N-phenyl carbamates, have been studied extensively for their environmental impact, degradation pathways, and legislative regulation. Chlorpropham (CIPC), a primary N-phenyl carbamate, has been analyzed for its degradation by hydrolysis, biolysis, photolysis, and thermal processes, providing insights into environmental behavior and legislative frameworks due to its use as a pesticide and sprout suppressant (Smith & Bucher, 2012).
Fluoroalkylation in Aqueous Media : Fluorine-containing functionalities, including trifluoromethyl groups, have been explored for their unique effects on molecules' physical, chemical, and biological properties. Aqueous fluoroalkylation reactions have been developed for environment-friendly incorporation of fluorinated groups into target molecules, promoting green chemistry (Song et al., 2018).
Pharmaceutical Applications
Antitubercular Drug Design : The trifluoromethyl substituent, a common feature in fluorinated pharmaceuticals, has been shown to enhance the pharmacodynamic and pharmacokinetic behavior of antitubercular agents. Strategic placement of trifluoromethyl groups in antitubercular scaffolds has been correlated with improved drug potency and pharmacological profiles (Thomas, 1969).
Non-phosgene Synthesis of Carbamates : Research progress on the non-phosgene synthesis of N-substituted carbamates, highlighting environmentally benign methods, such as using carbon dioxide (CO2) for chemical utilization and synthesis of N-substituted carbamates, contributes to green chemistry initiatives (Jianpen, 2014).
Safety And Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . These indicate that the compound may be harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335) . The associated precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
properties
IUPAC Name |
2,2,2-trifluoroethyl N-[2-(trifluoromethyl)phenyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F6NO2/c11-9(12,13)5-19-8(18)17-7-4-2-1-3-6(7)10(14,15)16/h1-4H,5H2,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXJLVORARAWDFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)NC(=O)OCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F6NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,2-trifluoroethyl N-[2-(trifluoromethyl)phenyl]carbamate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



amine](/img/structure/B1460961.png)
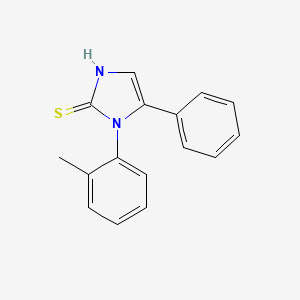
![N-(4-chlorophenyl)-2-[(pyridin-3-ylmethyl)amino]acetamide](/img/structure/B1460964.png)
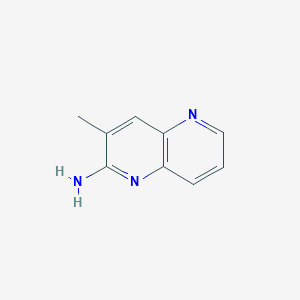
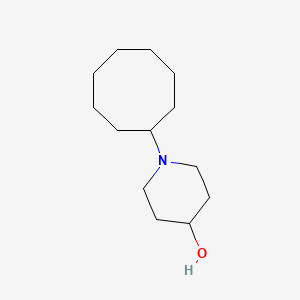
![2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B1460969.png)
